N-Hydroxy-N-(4-methylphenyl)formamide is an organic compound with the molecular formula and a molecular weight of approximately 165.16 g/mol. This compound is characterized by the presence of both a hydroxyl group and a formamide functional group, making it significant in various chemical applications. It is often utilized in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.
Source: N-Hydroxy-N-(4-methylphenyl)formamide can be derived from the reaction of 4-methylphenylamine with formic acid or its derivatives under specific conditions.
Classification: This compound falls under the category of formamides, which are derivatives of formic acid where one hydrogen atom is replaced by an amine group. It is also classified as a hydroxylamine due to the presence of the hydroxy group.
The synthesis of N-Hydroxy-N-(4-methylphenyl)formamide can be accomplished through various methods:
The molecular structure of N-Hydroxy-N-(4-methylphenyl)formamide can be described as follows:
The structural formula can be represented in various notations including SMILES notation: CC1=CC=C(C=C1)N(=O)C(=O)N.
N-Hydroxy-N-(4-methylphenyl)formamide participates in several chemical reactions:
These reactions are essential for creating more complex molecules used in pharmaceuticals and agrochemicals.
The mechanism of action for N-Hydroxy-N-(4-methylphenyl)formamide primarily involves:
N-Hydroxy-N-(4-methylphenyl)formamide has several scientific uses:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: